molecular formula C8H5ClF3N3 B4371000 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B4371000
M. Wt: 235.59 g/mol
InChI Key: YYQZUXNORARXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as CMPD1, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including the ability to inhibit protein kinases and modulate cellular signaling pathways. In

Mechanism of Action

3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its biological effects by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This leads to the modulation of cellular signaling pathways and the regulation of gene transcription. 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of cellular signaling pathways. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to have anti-inflammatory effects by inhibiting the activity of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied and has a well-characterized mechanism of action. However, there are also some limitations to the use of 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments. It has been found to have off-target effects on some protein kinases, which can complicate data interpretation. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has poor stability in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One potential application is in the development of cancer therapeutics. 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis, making it a promising candidate for further study. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may have applications in the treatment of inflammatory diseases, given its anti-inflammatory effects. Finally, further research is needed to better understand the off-target effects of 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine on protein kinases and to develop more specific inhibitors.

Scientific Research Applications

3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several protein kinases, including the cyclin-dependent kinase CDK9, which is involved in the regulation of gene transcription. 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and proliferation. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

properties

IUPAC Name

3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3/c1-4-2-6(8(10,11)12)15-7(14-4)5(9)3-13-15/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZUXNORARXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.